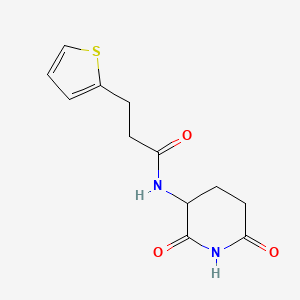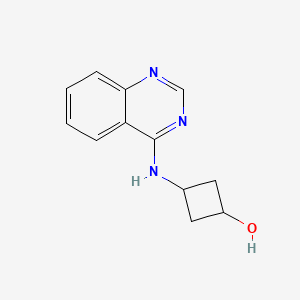
3-(Quinazolin-4-ylamino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinazolin-4-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is a cyclobutane derivative that has a quinazoline moiety attached to it. The synthesis of this compound is of great interest to researchers, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol have been studied extensively. It has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, which makes it a promising candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Quinazolin-4-ylamino)cyclobutan-1-ol in lab experiments include its low toxicity profile, good pharmacokinetic profile, and potential applications in various scientific research areas. However, the limitations of using this compound in lab experiments include its moderate yield and the need for different purification techniques to obtain a pure product.
Future Directions
There are several future directions for the study of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol. One area of research is the development of new drugs based on this compound, which may have potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Another area of research is the study of the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective drugs.
Synthesis Methods
The synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol involves the reaction of 4-aminoquinazoline with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The yield of this reaction is moderate, and the purity of the final product can be improved by using different purification techniques.
Scientific Research Applications
3-(Quinazolin-4-ylamino)cyclobutan-1-ol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of inflammation and as an anti-bacterial agent.
properties
IUPAC Name |
3-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-5-8(6-9)15-12-10-3-1-2-4-11(10)13-7-14-12/h1-4,7-9,16H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUICTIJVXNGOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



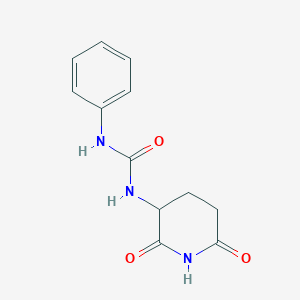
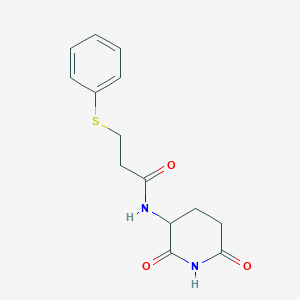

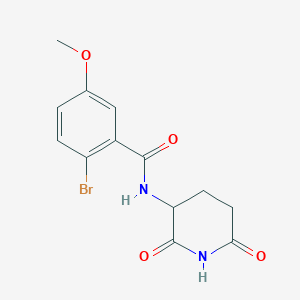


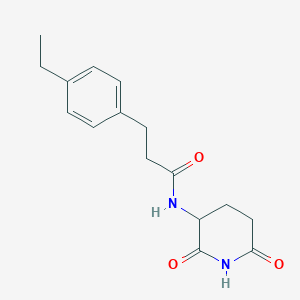

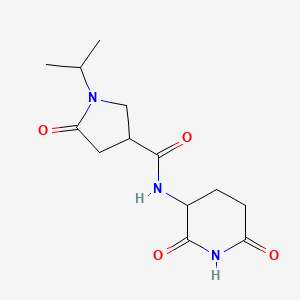
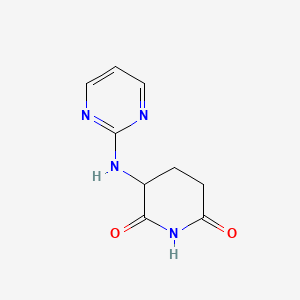
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
